molecular formula C24H22N4O2 B10999613 2-(1H-benzimidazol-2-yl)-N-(4-phenoxyphenyl)pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-(4-phenoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B10999613
M. Wt: 398.5 g/mol
InChI Key: UVTHQJGMUHEVNY-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the phenoxyphenyl group and the pyrrolidinecarboxamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinecarboxamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be investigated for similar activities.

Medicine

Medicinally, compounds like 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE might be explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound could find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, disrupting normal cellular processes. The phenoxyphenyl group might enhance binding affinity to certain proteins, while the pyrrolidinecarboxamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-PHENYL-1-PYRROLIDINECARBOXAMIDE
  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE
  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE

Uniqueness

What sets 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE apart from similar compounds is the presence of the phenoxyphenyl group, which may confer unique biological activities and binding properties. This structural feature could make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(4-phenoxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C24H22N4O2/c29-24(25-17-12-14-19(15-13-17)30-18-7-2-1-3-8-18)28-16-6-11-22(28)23-26-20-9-4-5-10-21(20)27-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,29)(H,26,27)

InChI Key

UVTHQJGMUHEVNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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